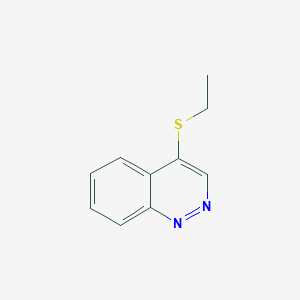
4-(Ethylsulfanyl)cinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethylsulfanyl)cinnoline is a heterocyclic compound belonging to the cinnoline family, characterized by a bicyclic structure with nitrogen atoms at positions 1 and 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylsulfanyl)cinnoline typically involves the reaction of 4-alkylpyridazine with nitrostyrene in the presence of dioxane and piperidine at 100°C . This microwave-assisted method is efficient and yields high-purity products.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Ethylsulfanyl)cinnoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (chlorine, bromine) and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylsulfanyl derivatives with reduced functional groups.
Substitution: Halogenated or alkylated cinnoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Ethylsulfanyl)cinnoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly human neutrophil elastase.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 4-(Ethylsulfanyl)cinnoline involves its interaction with specific molecular targets. For instance, as a human neutrophil elastase inhibitor, it binds to the enzyme’s active site, preventing substrate access and subsequent proteolytic activity . This inhibition is competitive and reversible, involving key residues like Ser195 in the enzyme’s catalytic triad.
Vergleich Mit ähnlichen Verbindungen
Cinnoline: The parent compound with a similar bicyclic structure but without the ethylsulfanyl group.
Quinoline: An isosteric relative with a nitrogen atom at position 1.
Isoquinoline: An isomeric compound with nitrogen at position 2.
Uniqueness: 4-(Ethylsulfanyl)cinnoline is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a pharmacological agent and differentiates it from other cinnoline derivatives .
Eigenschaften
CAS-Nummer |
7147-18-4 |
|---|---|
Molekularformel |
C10H10N2S |
Molekulargewicht |
190.27 g/mol |
IUPAC-Name |
4-ethylsulfanylcinnoline |
InChI |
InChI=1S/C10H10N2S/c1-2-13-10-7-11-12-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
InChI-Schlüssel |
CBUPAFBDIINJIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=CN=NC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)
![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
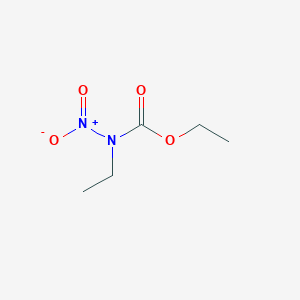

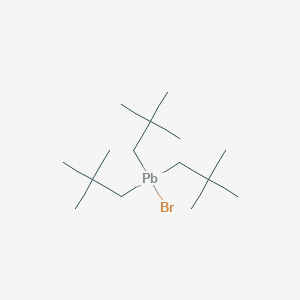
![Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate](/img/structure/B14731055.png)
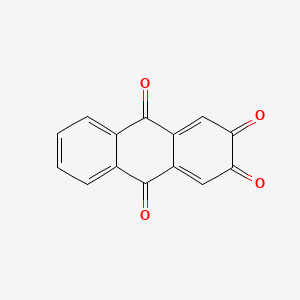
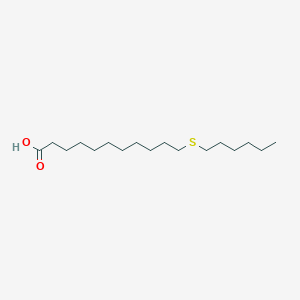

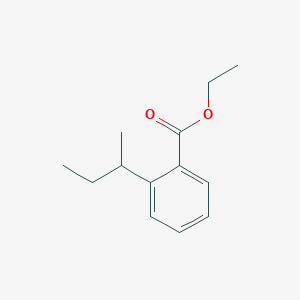
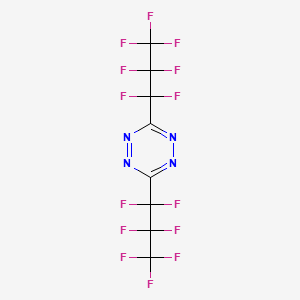
![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)

